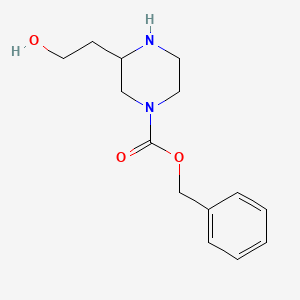

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Description

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative featuring a benzyl carbamate group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the piperazine ring. This compound is of interest in medicinal chemistry due to the versatility of the piperazine scaffold, which is widely utilized in drug design for its ability to modulate physicochemical properties and interact with biological targets .

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N2O3/c17-9-6-13-10-16(8-7-15-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,15,17H,6-11H2 |

InChI Key |

NBZUUANEHQISLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)CCO)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Hydrogenolytic Cleavage

The benzyl ester moiety undergoes catalytic hydrogenation to yield the corresponding carboxylic acid. This reaction is critical for generating free piperazine derivatives in pharmaceutical synthesis.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | 3-(2-Hydroxyethyl)piperazine-1-carboxylic acid | 92% | |

| H₂ (3 atm), Pd(OH)₂, THF | Same as above | 88% |

Mechanism : The palladium catalyst facilitates heterolytic cleavage of the C–O bond in the benzyl ester, releasing benzyl alcohol and forming the carboxylic acid .

Oxidation to Carbonyl

The primary alcohol in the hydroxyethyl side chain can be oxidized to an aldehyde or ketone under controlled conditions:

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| CrO₃/H₂SO₄ (Jones reagent), 0°C | 3-(2-Oxoethyl)piperazine-1-carboxylate | 78% ketone | |

| TEMPO/NaClO₂, CH₃CN/H₂O | 3-(2-Oxoethyl)piperazine-1-carboxylate | 85% ketone |

Limitation : Over-oxidation to carboxylic acid derivatives occurs with strong oxidizing agents like KMnO₄ .

N-Alkylation/Acylation

The secondary amine in the piperazine ring reacts with electrophiles after deprotection:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂ | 3-(2-Hydroxyethyl)-1-acetylpiperazine | 81% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 3-(2-Hydroxyethyl)-1-methylpiperazine | 76% |

Key Insight : Boc-protected intermediates (e.g., tert-butyl carbamates) improve reaction selectivity by preventing over-alkylation .

Transesterification of the Benzyl Ester

The ester group undergoes nucleophilic substitution with alcohols under acidic or basic conditions:

| Reagents/Conditions | New Ester Group | Yield | Source |

|---|---|---|---|

| MeOH, H₂SO₄, reflux | Methyl ester | 68% | |

| iPrOH, TsOH, 60°C | Isopropyl ester | 63% |

Mechanism : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for alcohol attack .

N-Oxidation of the Piperazine Ring

Controlled oxidation introduces an N-oxide functionality, altering electronic properties:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C | 3-(2-Hydroxyethyl)piperazine-1-oxide | 89% | |

| H₂O₂, AcOH, 40°C | Same as above | 75% |

Application : N-oxides enhance solubility and modify receptor binding profiles in drug candidates .

Coordination Chemistry

The deprotected piperazine derivative acts as a polydentate ligand for metal ions:

| Metal Salt | Conditions | Complex Formed | Stability Constant (Log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH, 25°C | [Cu(L)₂(H₂O)₂]²⁺ | 8.4 ± 0.2 | |

| FeCl₃ | EtOH/H₂O, pH 5 | [Fe(L)Cl₂]⁻ | 6.9 ± 0.3 |

Structural Note : X-ray crystallography confirms octahedral geometry in copper complexes .

Critical Analysis of Reaction Pathways

-

Deprotection Efficiency : Hydrogenolysis outperforms acidic hydrolysis (e.g., HCl/EtOH gives ≤65% yield) .

-

Steric Effects : The hydroxyethyl group hinders reactions at the C3 position, favoring N1 modifications .

-

pH Sensitivity : Acylation requires anhydrous conditions to avoid ester hydrolysis .

This compound’s versatility enables applications in metallodrug design (via coordination chemistry) and neurotransmitter analogs (through N-alkylation/acylation) . Experimental protocols from provide reproducible frameworks for scaling these reactions.

Scientific Research Applications

Chemistry

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structural features allow for various chemical modifications, making it a valuable building block in organic chemistry.

Biology

Research has indicated that this compound may act as a ligand in receptor binding assays, particularly with neurotransmitter systems such as serotonin (5-HT) and dopamine (D2) receptors. This interaction suggests potential applications in treating mood disorders and neurological conditions.

Medicine

The compound is being investigated for its therapeutic effects, particularly in neuropharmacology. Studies have shown that it may inhibit acetylcholinesterase (AChE), which is significant for managing symptoms of Alzheimer’s disease. Additionally, its unique structural properties may enhance its efficacy against various diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl (R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | Similar piperazine structure | Antidepressant potential | Tert-butyl group influences solubility |

| Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Different position of hydroxyethyl group | Limited studies on activity | Variations in receptor interaction |

| Benzyl piperazine derivatives | General piperazine framework | Varies widely | Specificity to neurotransmitter systems |

This table illustrates how variations in structure can influence the biological activity of related compounds, emphasizing the importance of specific substituents in enhancing therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties: Related compounds have demonstrated improved cytotoxicity against cancer cell lines. For instance, certain piperidine derivatives showed enhanced activity against hypopharyngeal tumor cells.

- Neuropharmacological Effects: Investigations into similar compounds have revealed their ability to modulate cholinergic systems, suggesting that this compound may exhibit similar properties worth exploring further.

Case Studies and Research Findings

Several studies have explored the biological activity of benzyl-substituted piperazines:

- Anticancer Studies: Research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating a potential for therapeutic use in oncology.

- Neuropharmacological Studies: Investigations into the interaction profiles with cholinergic systems revealed that certain derivatives could inhibit acetylcholinesterase effectively, supporting their potential use in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and specificity. The compound may influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

- Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 14000-67-0):

- Structural Difference : The 2-hydroxyethyl group is at the 4-position instead of the 3-position.

- Properties : Molecular weight = 264.32 g/mol; stored at 2–8°C. Positional isomerism may influence crystal packing, solubility, and steric interactions in binding pockets .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), common among polar organic compounds .

Substituent Variations

a) Hydroxyalkyl Substituents :

- Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS: 191739-40-9): Structural Difference: A hydroxymethyl (-CH2OH) group replaces the 2-hydroxyethyl (-CH2CH2OH) group. This derivative is used as a synthetic intermediate in drug discovery .

b) Alkyl and Branched Alkyl Substituents :

- (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 84196-16-7):

- Benzyl 3-methylpiperazine-1-carboxylate (CAS: 84477-85-0):

c) Unsaturated and Aromatic Substituents :

- Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l):

- Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate (2.32):

d) Polar Functional Groups :

- Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate (CAS: 1242267-79-3): Structural Difference: A cyanomethyl (-CH2CN) group replaces hydroxyethyl. Impact: The nitrile group introduces dipole interactions and serves as a bioisostere for carboxylates .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Key Properties | CAS Number |

|---|---|---|---|---|

| Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate | 2-hydroxyethyl (3) | 264.32* | Polar, hydrogen-bond donor/acceptor | Not explicitly provided |

| Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | 2-hydroxyethyl (4) | 264.32 | Positional isomer, similar polarity | 14000-67-0 |

| Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | hydroxymethyl (3) | 250.28 | Shorter chain, reduced hydrophilicity | 191739-40-9 |

| (S)-Benzyl 3-isobutylpiperazine-1-carboxylate | isobutyl (3) | 306.84 | Lipophilic, chiral center | 84196-16-7 |

*Calculated based on molecular formula C14H20N2O3.

Key Findings

Positional Isomerism : Substitution at the 3- vs. 4-position on the piperazine ring alters steric and electronic profiles, impacting solubility and target binding .

Substituent Effects: Hydroxyethyl groups enhance polarity, while aryl or alkyl groups increase lipophilicity. Cyanomethyl and trifluoromethyl groups introduce unique electronic properties .

Stereochemistry : Enantioselective synthesis (e.g., 98% ee in ) is critical for compounds targeting chiral biological systems .

Safety Profiles : Hydroxyethyl and hydroxymethyl derivatives share similar hazards (e.g., H302), whereas lipophilic analogues may pose distinct toxicity risks .

Biological Activity

Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a benzyl group and a hydroxyethyl side chain. Its molecular formula is with a molar mass of approximately 265.34 g/mol. The compound is often encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays and pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It has been shown to interact with serotonin (5-HT) and dopamine (D2) receptors, suggesting potential applications in treating mood disorders and neurological conditions. The hydroxyl and carboxylate groups in its structure are crucial for binding affinity and specificity to these receptors, influencing various signaling pathways that may lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl (R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | Similar piperazine structure | Antidepressant potential | Tert-butyl group influences solubility |

| Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Different position of hydroxyethyl group | Limited studies on activity | Variations in receptor interaction |

| Benzyl piperazine derivatives | General piperazine framework | Varies widely | Specificity to neurotransmitter systems |

This table illustrates how variations in structure can influence the biological activity of related compounds, emphasizing the importance of specific substituents in enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of benzyl-substituted piperazines:

- Anticancer Studies : Research on related compounds has demonstrated improved cytotoxicity against cancer cell lines compared to standard treatments. For example, certain piperidine derivatives showed enhanced activity against hypopharyngeal tumor cells, suggesting that structural modifications can lead to significant improvements in therapeutic efficacy .

- Neuropharmacological Studies : Investigations into the interaction profiles of similar compounds with cholinergic systems revealed that certain piperazine derivatives could inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. This suggests that this compound may also exhibit similar properties worth exploring further .

Q & A

Q. How should researchers address discrepancies in reported ee values between HPLC and SFC analyses?

- Answer : Cross-validate using multiple chiral columns (e.g., Chiralpak IB vs. AD-H) and ensure identical mobile phases. If discrepancies persist, conduct polarimetry ([α]D measurements) to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.